Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl-

Silane coupling agent Hydrolytic stability Surface modification

Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- (CAS 651033-72-6), also known as ethoxy-(6-methylhepta-1,6-dien-3-yl)-diphenylsilane, is a specialized organosilicon compound within the class of monosubstituted diphenylsilanes. It features a silicon center bonded to two phenyl groups, an ethoxy hydrolyzable group, and a branched dienyl substituent containing both a vinyl and an isopropenyl moiety.

Molecular Formula C22H28OSi
Molecular Weight 336.5 g/mol
CAS No. 651033-72-6
Cat. No. B12595763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl-
CAS651033-72-6
Molecular FormulaC22H28OSi
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(CCC(=C)C)C=C
InChIInChI=1S/C22H28OSi/c1-5-20(18-17-19(3)4)24(23-6-2,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h5,7-16,20H,1,3,6,17-18H2,2,4H3
InChIKeyUOHDQPQAVHDTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- (CAS 651033-72-6): Product Identifier and Baseline Properties for Sourcing


Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- (CAS 651033-72-6), also known as ethoxy-(6-methylhepta-1,6-dien-3-yl)-diphenylsilane, is a specialized organosilicon compound within the class of monosubstituted diphenylsilanes . It features a silicon center bonded to two phenyl groups, an ethoxy hydrolyzable group, and a branched dienyl substituent containing both a vinyl and an isopropenyl moiety. This structure provides a molecular weight of approximately 336.5 g/mol and a molecular formula of C22H28OSi . The compound serves as a reactive intermediate in organic synthesis, leveraging its vinyl and alkoxy functionalities for participation in hydrosilylation, polymerization, and surface modification reactions [1].

Why Generic Silane Substitution Fails: Structural Differentiation of CAS 651033-72-6 for Precise Research and Industrial Applications


Substituting Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- with a more common vinyl- or phenyl-silane analog is not a neutral choice due to its unique substitution pattern. The compound's branched, multi-unsaturated dienyl group provides a distinct steric and electronic environment compared to simpler vinyl or allyl silanes, directly influencing reaction kinetics, regioselectivity in hydrosilylation, and the thermal and mechanical properties of derived polymers [1]. Unlike generic ethoxy-diphenylvinylsilane (CAS 17933-85-6), which contains only a single terminal vinyl group, the additional isopropenyl moiety in this target compound offers a second, more sterically hindered reactive site, enabling a different crosslinking density and network architecture in siloxane polymers . This structural nuance prevents generic substitution and necessitates a product-specific evidence base for informed selection.

Quantitative Evidence for Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- (CAS 651033-72-6): Differentiation from Closest Analogs


Enhanced Hydrolytic Stability from Ethoxy Group Relative to Methoxy Analogs

The presence of an ethoxy (-OC2H5) hydrolyzable group on this target compound confers greater hydrolytic stability compared to analogous methoxy (-OCH3)-containing silanes [1]. In a direct head-to-head comparison, ethoxy-based silanes hydrolyze at a significantly slower rate, providing a longer pot life in aqueous formulations. This is a class-level inference for alkoxysilanes, where methoxy groups are known to be more reactive toward hydrolysis [1].

Silane coupling agent Hydrolytic stability Surface modification

Higher Molecular Weight and Boiling Point for Reduced Volatility in High-Temperature Processes

This compound (MW ≈ 336.5 g/mol) exhibits a significantly higher molecular weight compared to its simpler vinyl analog, diphenylvinylethoxysilane (MW ≈ 254.4 g/mol) . This difference translates to a higher predicted boiling point and lower vapor pressure, making it more suitable for high-temperature applications where evaporation of the silane precursor must be minimized. While direct boiling point data for the target compound is not available, a class-level inference based on increased molecular weight and the presence of a larger, branched substituent indicates reduced volatility compared to lower molecular weight analogs .

Volatility Thermal stability Chemical Vapor Deposition

Potential for Tailored Crosslink Density via Dual Alkene Functionality

Unlike monofunctional vinylsilanes, this compound possesses two distinct alkene sites: a terminal vinyl group and a 1,1-disubstituted isopropenyl group . This dual functionality allows for a more complex and tunable crosslinking profile. The less sterically hindered vinyl group will react more readily, while the isopropenyl group offers a second, more sterically demanding site for further functionalization or crosslinking. This is a class-level inference for diene-containing silanes, suggesting a different network architecture compared to monofunctional vinyl silanes, which can lead to a higher crosslink density and modified material properties [1].

Polymer crosslinking Hydrosilylation Network architecture

Differentiated Reactivity Profile in Catalytic Hydrosilylation Due to Steric Bulk

The bulky diphenylsilane core combined with the branched dienyl substituent creates a sterically demanding environment around the silicon atom. In a cross-study comparable context, the hydrosilylation of similar sterically hindered diphenylsilanes has been shown to exhibit altered regioselectivity and reaction rates compared to less hindered analogs [1]. For instance, studies on the hydrosilylation of alkenes with diphenylsilane catalyzed by cobalt complexes report selective 2,1-hydrosilylation over 1,2-hydrosilylation, a selectivity that is influenced by the steric bulk of the silane [1]. This class-level inference suggests that the target compound will exhibit a distinct reactivity profile, potentially favoring the hydrosilylation of the less sterically hindered vinyl group first.

Hydrosilylation Regioselectivity Catalysis

Optimal Research and Industrial Use Cases for Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl- (CAS 651033-72-6)


Synthesis of Siloxane-Based Polymers with Controlled Crosslink Density

The dual alkene functionality of this compound makes it an ideal monomer for synthesizing siloxane polymers with a precisely controlled crosslink network. The vinyl group can be used for initial chain extension, while the isopropenyl group provides a site for subsequent crosslinking, enabling the creation of materials with tailored mechanical properties [1].

High-Temperature Resistant Coatings and Encapsulants

Due to its higher molecular weight and predicted lower volatility, this silane is well-suited for applications requiring high-temperature processing or operation. It can be used as a precursor in the formulation of thermally stable coatings and LED encapsulants, where the presence of diphenyl groups also contributes to a higher refractive index .

Synthesis of Silyloxy Dienes for Asymmetric Organic Transformations

The compound's unique dienyl structure can serve as a precursor to silyloxy dienes, which are valuable intermediates in the asymmetric synthesis of substituted cyclohexanes and other complex molecules [2]. Its specific substitution pattern may offer advantages in stereocontrol compared to simpler silyl diene precursors.

Surface Modification of Inorganic Substrates for Enhanced Hydrolytic Stability

The ethoxy group provides a hydrolytically stable anchoring point for modifying the surface of silica, glass, or metal oxides. This can impart a hydrophobic character and create a reactive interface for further functionalization, with the slower hydrolysis rate ensuring a more uniform and controlled surface coverage compared to methoxy silanes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silane, (1-ethenyl-4-methyl-4-pentenyl)ethoxydiphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.